molecular formula C5H8N6O5 B8244608 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide

3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide

Cat. No.: B8244608
M. Wt: 232.15 g/mol
InChI Key: SMYUKVKOBVLKIB-UHFFFAOYSA-N
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Description

3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide is a chemical compound with the molecular formula C5H8N6O5. It is known for its unique structure, which includes multiple oxo and amide groups, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable amine with an oxo compound in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo compounds, while reduction can produce amine derivatives.

Scientific Research Applications

3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide: Known for its multiple oxo and amide groups.

    2,4,6,8-Tetraazanonanediamide: Lacks the oxo groups present in this compound.

    This compound derivatives: Modified versions with additional functional groups.

Uniqueness

This compound is unique due to its specific combination of oxo and amide groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3-bis(carbamoylcarbamoyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O5/c6-1(12)8-3(14)10-5(16)11-4(15)9-2(7)13/h(H8,6,7,8,9,10,11,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYUKVKOBVLKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)NC(=O)NC(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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